2-Chloro-4-(4-cyanophenyl)benzoic acid
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Overview
Description
2-Chloro-4-(4-cyanophenyl)benzoic acid is a chemical compound with the molecular formula C14H8ClNO2 . It has a molecular weight of 257.68 . The IUPAC name for this compound is 3-chloro-4’-cyano [1,1’-biphenyl]-4-carboxylic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-chlorobenzoic acid can be prepared by the oxidation of 2-chlorotoluene . In another study, a co-crystal of 2-chloro-4-nitrobenzoic acid and nicotinamide was synthesized using liquid-assisted grinding and solution crystallization experiments .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(4-cyanophenyl)benzoic acid can be analyzed using various computational and experimental techniques. For instance, nonhydrogen atoms can be first refined isotropically followed by anisotropic refinement by full-matrix least-squares calculations based on F2 .Physical And Chemical Properties Analysis
2-Chloro-4-(4-cyanophenyl)benzoic acid has a molecular weight of 181.57 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the search results.Scientific Research Applications
Pharmaceutical Applications
2-Chloro-4-(4-cyanophenyl)benzoic acid has potential applications in the pharmaceutical industry . It is considered a potentially novel therapy for immunodeficiency diseases as an anti-viral and anti-cancer agent .
Method of Application
Crystallography
2-Chloro-4-(4-cyanophenyl)benzoic acid is used as a coformer in the creation of pharmaceutical cocrystals and molecular salts .
Method of Application
In crystallography, this compound is used to produce binary complexes, including three cocrystals and two molecular salts . The specific methods of application or experimental procedures are not detailed in the available literature.
Results or Outcomes
The use of 2-Chloro-4-(4-cyanophenyl)benzoic acid in crystallography has resulted in the production of a series of five binary complexes . These complexes make use of a number of different heteromeric hydrogen-bonded interactions .
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-(4-cyanophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-13-7-11(5-6-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHPJWJSDUYNJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688824 |
Source
|
Record name | 3-Chloro-4'-cyano[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-cyanophenyl)benzoic acid | |
CAS RN |
1261945-47-4 |
Source
|
Record name | 3-Chloro-4'-cyano[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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